molecular formula C14H18N2O2 B2746177 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine CAS No. 1904092-31-4

2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine

Cat. No.: B2746177
CAS No.: 1904092-31-4
M. Wt: 246.31
InChI Key: HBJLSFGWJQSJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine is a chemical compound with a unique structure that allows for diverse applications in various fields Its molecular formula is C16H19N3O, and it features a cyclopropyl group attached to a pyrrolidine ring, which is further connected to a 6-methylpyridin-2-yloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the reaction of a suitable amine with a cyclopropyl ketone under acidic or basic conditions to form the cyclopropylpyrrolidine intermediate. This intermediate is then reacted with 6-methylpyridin-2-ol in the presence of a coupling agent, such as EDCI or DCC, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring or the pyridine moiety using reagents like sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Hydrogen gas with palladium on carbon catalyst, sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF, lithium diisopropylamide in THF.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various substituents, such as alkyl or aryl groups, to the pyrrolidine or pyridine rings.

Scientific Research Applications

2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and infectious diseases.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl[(3S)-3-(5-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methanone
  • Cyclopropyl[(3S)-3-(6-methyl-1H-benzimidazol-2-yl)-1-pyrrolidinyl]methanone

Uniqueness

2-[(1-cyclopropanecarbonylpyrrolidin-3-yl)oxy]-6-methylpyridine is unique due to its specific combination of functional groups and structural features The presence of the cyclopropyl group, pyrrolidine ring, and 6-methylpyridin-2-yloxy moiety imparts distinct chemical and biological properties that differentiate it from similar compounds

Properties

IUPAC Name

cyclopropyl-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10-3-2-4-13(15-10)18-12-7-8-16(9-12)14(17)11-5-6-11/h2-4,11-12H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJLSFGWJQSJDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(C2)C(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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